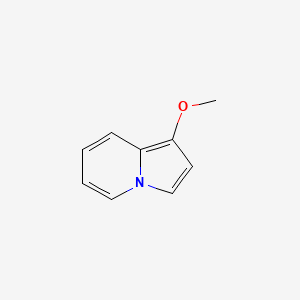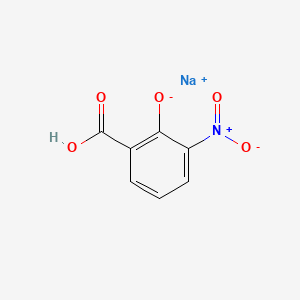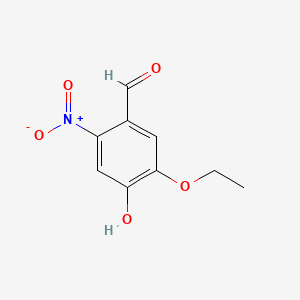
Xylyl dibutylbenzofuranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylyl dibutylbenzofuranone, also known as HP-136, is a high effective carbon free radical trapped and chain-breaking antioxidant . It is used to stop auto-oxidation of polymer during production by trapping free radicals . It has a molecular formula of C24H30O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The average mass is 350.494 Da and the monoisotopic mass is 350.224579 Da .Physical And Chemical Properties Analysis
This compound is a solid substance that is insoluble in water . It has a density of 1.0±0.1 g/cm3, a boiling point of 449.3±45.0 °C at 760 mmHg, and a flash point of 190.2±26.1 °C . It has 2 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Bioethanol Production from Xylose : Research on yeast conversion of xylose to ethanol, especially in genetically engineered Saccharomyces cerevisiae, is significant for utilizing lignocellulosic biomass. This yeast, known for its high ethanol productivity and tolerance, cannot naturally ferment xylose, so engineering efforts are focused on efficient ethanol production from xylose (Matsushika, Inoue, Kodaki, & Sawayama, 2009).
Furfural Production Using Ionic Liquids : The study explores the use of acidic ionic liquids as catalysts for furfural production in water/solvent media. It evaluates the process using commercial xylose or saccharides from Eucalyptus globulus wood (Peleteiro, Santos, & Parajó, 2016).
Xylitol Microencapsulation : This research aims to extend the sweetness and cooling effect of xylitol in foods by microencapsulating it using complex coacervation. The study evaluates the particle size, morphology, solubility, and encapsulation efficiency of the xylitol microcapsules (Santos, Bozza, Thomazini, & Fávaro-Trindade, 2015).
Conversion of Xylose to Furfural : This paper investigates the acid-catalyzed conversion of xylose to furfural in various solvents. The study provides insights into how different solvents interact with xylose and furfural, affecting the conversion process (Hu, Westerhof, Dong, Wu, & Li, 2014).
Chemical Genetics for Apoptosis Inducers : This review focuses on a cell-based apoptosis induction assay for discovering apoptosis inducers, including small molecules and their potential as anticancer agents (Cai, Drewe, & Kasibhatla, 2006).
Designing New Medicines Using Coordination Chemistry : Discusses the use of coordination chemistry for novel therapeutic agents. The paper includes a case study on Xylylbicyclam, a potent anti-HIV agent (Ronconi & Sadler, 2007).
Xylanases in Industry : Explores xylan, a type of hemicellulose, and its hydrolytic enzymatic complex, focusing on their industrial applications in various fields, including food, textiles, and ethanol production (Polizeli, Rizzatti, Monti, Terenzi, Jorge, & Amorim, 2005).
Xylose Utilization in Clostridium acetobutylicum : This study involves metabolic engineering of Clostridium acetobutylicum to eliminate glucose repression of xylose utilization, aiming to improve mixed sugars utilization for solvent and biofuels production (Ren, Gu, Hu, Wu, Wang, Yang, Yang, & Jiang, 2010).
Xylooligosaccharides as Prebiotics : Reviews the preparation, extraction, and applications of Xylo-oligosaccharide (XOS) in different fields, including animal feed, human food additives, and medicine (Huang, Yu, Li, Yan, Pei, & Wu, 2022).
Safety and Hazards
Xylyl dibutylbenzofuranone is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . Contact with strong oxidants can cause it to burn . It may be hazardous to the environment, and special attention should be given to water bodies .
Eigenschaften
IUPAC Name |
3,4-dibutyl-5-(2,4-dimethylphenyl)-3H-1-benzofuran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O2/c1-5-7-9-20-19(18-12-11-16(3)15-17(18)4)13-14-22-23(20)21(10-8-6-2)24(25)26-22/h11-15,21H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOQKULFPHAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CC(=C2CCCC)C3=C(C=C(C=C3)C)C)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181314-48-7 |
Source


|
| Record name | 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-hydroxy-, reaction products with o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanedinitrile, [[5-(phenylpropylamino)-2-furanyl]methylene]- (9CI)](/img/no-structure.png)
![2,6-Diethoxyimidazo[1,2-b]pyridazine](/img/structure/B576107.png)

![(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B576110.png)


![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)